Levocetirizine
Overview
Description
Levocetirizine is a second-generation antihistamine used primarily to treat symptoms associated with chronic allergic rhinitis and chronic idiopathic urticaria . It is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine . This compound is known for its efficacy in reducing allergic symptoms such as sneezing, runny nose, and itching .
Mechanism of Action
Target of Action
Levocetirizine, the active enantiomer of cetirizine, is a selective histamine H1 antagonist . It primarily targets the histamine H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
This compound works by selectively inhibiting histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .
Biochemical Pathways
The metabolic pathways involved in this compound metabolism are oxidation (hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation), glucuroconjugation, taurine conjugation, and glutathione conjugation with the formation of the mercapturic acids .
Pharmacokinetics
This compound exhibits several desirable pharmacokinetic properties. The elimination half-life of this compound is about 4 hours, and the volume of distribution is low, indicating an overall low potential for adverse effects . The mean apparent volume of distribution (Vz/F) was found to be 26.9 L, indicating that the distribution of this compound is restrictive .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of symptoms associated with allergic reactions. These symptoms include red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings . This compound also exhibits anti-inflammatory effects in patients with allergic disorders .
Biochemical Analysis
Biochemical Properties
Levocetirizine functions as an H1-receptor antagonist, selectively inhibiting the action of histamine, a compound involved in allergic reactions. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as smooth muscle contraction and increased vascular permeability . This interaction is crucial in reducing symptoms like itching, sneezing, and runny nose associated with allergies .
Cellular Effects
This compound impacts various cell types, particularly those involved in allergic responses. It inhibits the release of pro-inflammatory cytokines from mast cells and basophils, reducing inflammation . Additionally, this compound affects cell signaling pathways by blocking histamine-induced activation of these pathways, leading to decreased expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist at the histamine H1 receptor. This means it not only blocks histamine from binding but also reduces the receptor’s baseline activity . This compound’s high affinity for the H1 receptor ensures that it effectively competes with histamine, thereby preventing allergic symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its efficacy in inhibiting histamine-induced reactions . Long-term studies indicate that this compound continues to be effective in reducing allergic symptoms without significant degradation . Its effects may diminish with prolonged use due to receptor desensitization .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces allergic symptoms without significant adverse effects . At higher doses, this compound can cause sedation and other side effects, indicating a threshold beyond which its safety profile diminishes .
Metabolic Pathways
This compound is minimally metabolized in the liver, with the majority of the drug being excreted unchanged in the urine . The metabolic pathways involved include oxidation, glucuroconjugation, and taurine conjugation . These pathways ensure that this compound is efficiently cleared from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
This compound is rapidly absorbed and widely distributed throughout the body . It binds extensively to plasma proteins, which facilitates its transport in the bloodstream . The drug’s distribution is relatively restricted, with a volume of distribution indicating limited tissue penetration .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . This localization is crucial for its function as an antihistamine, allowing it to effectively block histamine’s actions at its site of release .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocetirizine is synthesized through a multi-step process. One common method involves the catalytic oxidation of L-hydroxyzine using a palladium-carbon catalyst to produce this compound . The reaction conditions typically include a controlled temperature and pressure environment to ensure high conversion rates and selectivity.
Industrial Production Methods: In industrial settings, this compound is often produced by hydrochlorinating the prepared this compound to form a salt, followed by recrystallization to obtain this compound dihydrochloride . This method ensures high optical purity and is considered environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Levocetirizine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, such as dihydrodiol and N-oxide derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying enantiomeric separation and chiral synthesis.
Biology: this compound is studied for its effects on histamine receptors and its role in allergic responses.
Comparison with Similar Compounds
Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor.
Loratadine: Another second-generation antihistamine, loratadine is less sedating but has a different chemical structure.
Hydroxyzine: A first-generation antihistamine, hydroxyzine is more sedating and has a broader range of uses.
Uniqueness of this compound: this compound’s uniqueness lies in its high affinity for the H1 receptor and its reduced sedative effects compared to first-generation antihistamines . It provides effective symptom relief with a lower risk of drowsiness, making it a preferred choice for many patients .
Properties
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156294 | |
Record name | Levocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system. | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130018-77-8 | |
Record name | (-)-Cetirizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levocetirizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOCETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levocetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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